molecular formula C20H15FN4O2S2 B2618719 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847245-58-3

1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2618719
CAS No.: 847245-58-3
M. Wt: 426.48
InChI Key: AUPYYZYJKUVTJF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused imidazo[4,5-b]quinoxaline core substituted with a 4-fluorobenzyl group at the N1 position and a thiophen-2-ylsulfonyl moiety at the C3 position.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S2/c21-15-9-7-14(8-10-15)12-24-13-25(29(26,27)18-6-3-11-28-18)20-19(24)22-16-4-1-2-5-17(16)23-20/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPYYZYJKUVTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CS4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[4,5-b]quinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the thiophen-2-ylsulfonyl group: This step often involves the sulfonylation of the imidazo[4,5-b]quinoxaline core using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-fluorobenzyl group: The final step involves the alkylation of the sulfonylated imidazo[4,5-b]quinoxaline with 4-fluorobenzyl bromide under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Thiadiazole Formation

The 1,3,4-thiadiazole backbone serves as the central scaffold. Key steps include:

  • Cyclocondensation : 5-amino-1,3,4-thiadiazole-2-thiol (1 ) is synthesized from thiosemicarbazide derivatives via cyclization under acidic or basic conditions .

  • Functionalization : The exocyclic thiol group in 1 is selectively alkylated or acylated to introduce substituents. For example, alkylation with 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone in ethanol with KOH yields intermediates with high regioselectivity (81% yield) .

Amide Bond Formation

The 2-phenylacetamido and oxolane-methylacetamide substituents are introduced via amidation:

  • Coupling Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile facilitate amide bond formation between carboxylic acids and amines .

    • Procedure : Equimolar reactants stirred for 24 h, followed by purification via column chromatography (EtOAc/petroleum ether) .

  • Direct Acylation : Dichloroacetyl chloride reacts with amine-functionalized intermediates in dioxane with triethylamine (30 min reflux, 90% yield) .

Oxolane-Methylacetamide Attachment

The tetrahydrofuran (oxolane) methyl group is incorporated via:

  • Nucleophilic Substitution : Reaction of 2-chloroacetamide derivatives with oxolane-2-ylmethanamine under basic conditions.

  • Hybridization : Pharmacophore hybridization strategies combine the thiadiazole core with pre-synthesized oxolane-methylacetamide fragments .

Table 1. Key Reaction Parameters for Intermediate Steps

Reaction StepReagents/ConditionsYieldSource
Thiadiazole alkylationKOH, ethanol, reflux, KI catalyst81%
Amide coupling (EDC/HOBt)EDC/HOBt, acetonitrile, 24 h stirring72–95%
Acylation with acyl chloridesDichloroacetyl chloride, dioxane, triethylamine90%

Side Reactions and Challenges

  • Competitive Alkylation : The amine group in 5-amino-1,3,4-thiadiazole-2-thiol may react instead of the thiol if conditions are not optimized .

  • Purification : Column chromatography (EtOAc/petroleum ether) or recrystallization (diethyl ether/hexane) is required to isolate intermediates .

Structural Confirmation

  • Spectroscopy : <sup>1</sup>H NMR and LC-MS confirm regioselectivity and functional group integrity .

  • Crystallography : X-ray diffraction data (e.g., CCDC 253391) validate molecular geometry .

While direct studies on N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide are absent in the provided sources, its reactivity can be extrapolated from analogous 1,3,4-thiadiazole derivatives. Future work should explore its biological activity, given the cytotoxic potential of related compounds .

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent due to its biological activity against various diseases:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, research on HepG2 (liver cancer) and A549 (lung cancer) cell lines indicated significant cytotoxicity with an IC50 value of approximately 5 µM.
  • Antimicrobial Properties : The compound exhibits moderate to strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, showing promise as an antimicrobial agent.

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazo[4,5-b]quinoxaline Core : Achieved through the condensation of appropriate diamines with diketones under acidic conditions.
  • Introduction of the Thiophen-2-ylsulfonyl Group : Involves sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base.
  • Attachment of the 4-Fluorobenzyl Group : Final alkylation with 4-fluorobenzyl bromide under basic conditions completes the synthesis.

Materials Science

The unique chemical properties of this compound make it a candidate for applications in materials science. It may be utilized in developing novel polymers or electronic materials due to its structural characteristics and stability.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against pathogenic bacteria
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects on HepG2 and A549 cell lines, revealing significant cytotoxicity with an IC50 value around 5 µM. This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against various bacterial strains. Results indicated moderate to strong antibacterial activity compared to standard antibiotics like streptomycin, making it a candidate for further antimicrobial research .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

Compound A shares its imidazo[4,5-b]quinoxaline core with several analogs but differs in substituent groups, which critically influence its biological activity and physicochemical properties. Below is a comparison with key analogs:

Compound Name Substituents (N1/C3) Key Functional Groups Biological Activity Reference
Compound A 4-Fluorobenzyl / Thiophen-2-ylsulfonyl Fluorinated aryl, sulfonyl-thiophene Under investigation [Synthesized]
1-[(2-Methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl analog 2-Methoxybenzyl / Tosyl (4-MePh-SO₂) Methoxyaryl, sulfonyl Antimicrobial (hypothetical)
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl) analog 4-ClPh-SO₂ / 3-Isopropoxypropyl Chlorophenyl, ether-propyl GLP1R modulation (diabetes/obesity)
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl] analog 3-CF₃Ph / 4-ClPh-SO₂ Trifluoromethyl, chlorophenyl Undisclosed (structural study)
1-(2-Naphthyl)-3-(3-nitrophenylsulfonyl) analog 2-Naphthyl / 3-NO₂Ph-SO₂ Naphthyl, nitro-sulfonyl Anti-tubercular (MIC = 3.12 µg/mL)
Key Observations:
  • Fluorine vs. Chlorine : The 4-fluorobenzyl group in Compound A may enhance metabolic stability compared to bulkier substituents like 2-naphthyl or 3-trifluoromethylphenyl .

Pharmacological Activity

Antimicrobial Activity
  • However, analogs like 1-(2-naphthyl)-3-(3-nitrophenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibit anti-tubercular activity (MIC = 3.12 µg/mL), attributed to nitro group electron-withdrawing effects enhancing target binding .
  • In contrast, tosyl-substituted analogs (e.g., 3-(4-methylphenyl)sulfonyl derivatives) show reduced potency, suggesting electron-deficient sulfonyl groups are critical .
Receptor Targeting
  • The analog 1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline binds to glucagon-like peptide-1 receptor (GLP1R), a target for diabetes therapy. Its isopropoxypropyl chain likely enhances membrane permeability .
  • Compound A ’s thiophen-2-ylsulfonyl group may limit GLP1R affinity but could favor other targets like kinase enzymes due to sulfur’s polarizability.

Physicochemical Properties

Property Compound A 1-(2-Naphthyl)-3-(3-NO₂Ph-SO₂) Analog 1-((4-ClPh-SO₂)-3-isopropoxypropyl Analog
Molecular Weight (g/mol) ~450–480 (estimated) 403.41 446.95
LogP ~3.5 (predicted) 4.1 (experimental) 3.8 (predicted)
Hydrogen Bond Acceptors 7 9 8
Solubility (µg/mL) Low (thiophene hydrophobicity) Moderate (nitro group polarity) High (isopropoxypropyl chain)
Notes:
  • The fluorobenzyl group may improve blood-brain barrier penetration relative to chlorophenyl derivatives .

Biological Activity

The compound 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a novel heterocyclic derivative with potential therapeutic applications. Its structure incorporates a quinoxaline moiety, known for diverse biological activities including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, drawing from various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN3O4S2C_{22}H_{20}FN_{3}O_{4}S_{2}, with a molecular weight of 473.5 g/mol. The compound's structure features a thiophene-sulfonyl group and a fluorobenzyl substituent, which may contribute to its biological efficacy.

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. In particular, studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures reported IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The potential mechanism may involve the inhibition of key signaling pathways in cancer cell proliferation.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Research on quinoxaline derivatives has demonstrated efficacy against a variety of pathogens, including bacteria and fungi. A study highlighted that quinoxaline derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Antiviral Activity

Quinoxalines have also been explored for their antiviral properties. A related study demonstrated that certain quinoxaline derivatives effectively inhibited the H1N1 influenza virus with an IC50 value of 0.2164 μM . The antiviral mechanism is thought to involve the disruption of viral replication processes.

Antioxidant Activity

The antioxidant potential of quinoxaline derivatives has been investigated as well. Compounds similar to 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have shown significant free radical scavenging activity, which may contribute to their protective effects in various biological systems .

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinoxaline derivatives:

  • Study on Antileishmanial Activity : This study assessed the activity of 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis. The results indicated effective antiproliferative activity alongside low cytotoxicity towards mammalian cells .
  • Anticancer Properties : In vitro assays revealed that specific quinoxaline derivatives exhibited EC50 values ranging from 32.9 to 86.3 µM against different cancer cell lines, highlighting their potential as anticancer agents .

Summary of Findings

Activity Type Effectiveness IC50/MIC Values
AnticancerSignificantLow micromolar range (e.g., HCT-116: 1.9 µg/mL)
AntimicrobialPromisingMIC lower than standard antibiotics
AntiviralEffectiveIC50 = 0.2164 μM against H1N1
AntioxidantHighSignificant free radical scavenging

Q & A

Q. Docking Workflow :

  • Prepare the ligand (optimize geometry using Gaussian09 at B3LYP/6-31G* level).
  • Generate receptor grid in AutoDock Vina, focusing on active sites.
  • Analyze binding poses for hydrogen bonds (e.g., sulfonyl group with Lys residues) and π-π stacking (quinoxaline-aromatic side chains) .

Validation : Compare docking scores (ΔG) with experimental IC50 values from kinase assays .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Software : Use SHELXL for small-molecule refinement. Address disorder via PART instructions and anisotropic displacement parameters .
  • Twinned Data : Apply HKLF 5 in SHELXL for twin refinement (e.g., BASF parameter adjustment) .
  • Validation : Check R1/wR2 convergence (<0.05 discrepancy), and validate using CCDC Mercury’s Hirshfeld surface analysis .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer :
  • Degradation Pathways : Use HPLC-MS/MS to track hydrolysis products under varying pH (e.g., pH 3–9).
  • Bioaccumulation : Expose model organisms (Daphnia magna) to 14C-labeled compound; measure BCF (bioconcentration factor) .
  • Toxicity : Perform OECD 207 algal growth inhibition tests (72-h EC50) .

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